molecular formula C22H28N2O4S B3545998 N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3545998
M. Wt: 416.5 g/mol
InChI Key: OQVWYTQIBILKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule compound that has been extensively studied for its potential therapeutic benefits in various neurological disorders. It is a neuroprotective agent that has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and stroke.

Mechanism of Action

The exact mechanism of action of CGP 3466B is not fully understood. However, it has been shown to inhibit the activity of calpains, a family of calcium-dependent proteases that are involved in neuronal cell death. Calpains are activated by calcium influx during ischemia or neurodegenerative processes, leading to the cleavage of various substrates and ultimately cell death. CGP 3466B has been shown to inhibit the activity of calpains by binding to the active site of the enzyme, thereby preventing the cleavage of substrates and reducing cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. CGP 3466B has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. In addition, CGP 3466B has been shown to improve mitochondrial function, which is important for cellular energy production and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of CGP 3466B is its neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. It has also been shown to have good pharmacokinetic properties, with a half-life of around 3 hours in rats. However, one of the limitations of CGP 3466B is its low solubility, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CGP 3466B is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of CGP 3466B. One of the main areas of research is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of research is the identification of its molecular targets and the development of more potent and selective inhibitors of these targets. In addition, CGP 3466B could be tested in clinical trials for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke. Finally, CGP 3466B could be used as a tool compound to study the role of calpains in neuronal cell death and to identify new therapeutic targets for the treatment of neurological disorders.

Scientific Research Applications

CGP 3466B has been extensively studied in preclinical models for its neuroprotective effects. It has been shown to protect dopaminergic neurons in the substantia nigra from degeneration in Parkinson's disease models. In Alzheimer's disease models, CGP 3466B has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. CGP 3466B has also been shown to reduce infarct size and improve neurological function in stroke models.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-20-13-9-12-19(16-20)24(29(26,27)21-14-7-4-8-15-21)17-22(25)23-18-10-5-2-3-6-11-18/h4,7-9,12-16,18H,2-3,5-6,10-11,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWYTQIBILKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.